![molecular formula C9H20N2O2 B6352527 Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate CAS No. 1154917-61-9](/img/structure/B6352527.png)
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C9H20N2O2 . It is related to Dimethylaminoethyl acrylate (DMAEA), an unsaturated carboxylic acid ester having a tertiary amino group . DMAEA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .
Synthesis Analysis
The synthesis of related compounds like DMAEA involves the transesterification of acrylic acid esters such as methyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved . During the reaction, inhibitors must be present, such as phenothiazine, because of the high tendency of starting material and product to polymerize .Molecular Structure Analysis
The molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It can form ignitable mixtures with air .Mécanisme D'action
Target of Action
It is commonly used in scientific experiments due to its unique physical and chemical properties.
Mode of Action
The exact mode of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate remains unknown
Biochemical Pathways
It is used in the preparation of atom transfer radical polymerization (atrp) ligands .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(9(12)13-4)7-10-5-6-11(2)3/h8,10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBMSQMMLAQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)
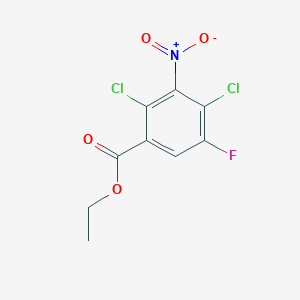
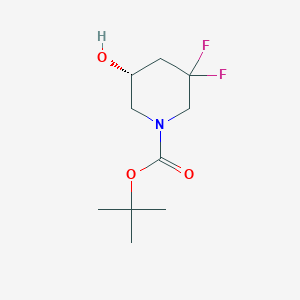
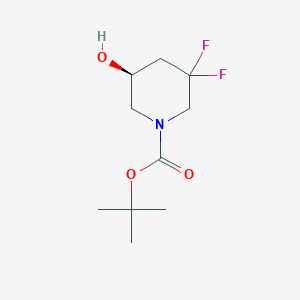

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
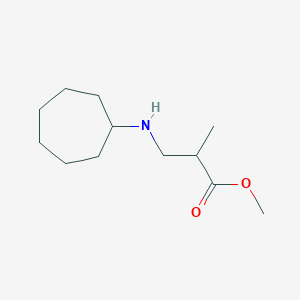
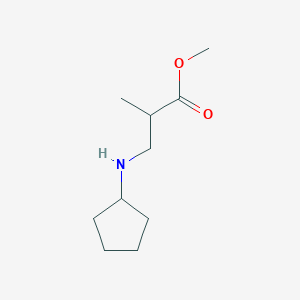
![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)